molecular formula C10H8BrClN2O B1415749 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol CAS No. 1880489-47-3

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1415749
CAS No.: 1880489-47-3
M. Wt: 287.54 g/mol
InChI Key: PKJARTNKOJVOCZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a bromine and chlorine atom attached to a benzyl group, which is further connected to a pyrazol-4-ol moiety

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and chlorination of benzyl alcohol, followed by the formation of the pyrazol-4-ol ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    2-Bromo-5-chlorobenzyl alcohol: Similar in structure but lacks the pyrazol-4-ol moiety.

    5-Bromo-2-chlorobenzyl alcohol: Another structurally related compound with different substitution patterns.

    4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a pyrazol-4-ol ring. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and pyrazol-4-ol functionalities, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Bromo-5-chlorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structure

The compound features a pyrazole ring substituted with a bromo and chloro group, enhancing its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to yield the target compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Antiviral Activity

Research indicates that this compound shows promising antiviral activity, particularly against RNA viruses. It has been reported to inhibit viral replication by interfering with the viral life cycle.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrates cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)3.8Cell cycle arrest in G0/G1 phase
HeLa (Cervical)4.5Modulation of signaling pathways

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases and proteases.
  • Receptor Modulation : It can modulate receptor activities, impacting cellular signaling processes relevant to cancer and viral infections.

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to significant apoptosis, with flow cytometry revealing increased sub-G1 populations indicative of cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial activity, suggesting its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Properties

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJARTNKOJVOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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